Valerophenone

Catalog No.
S571136
CAS No.
1009-14-9
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valerophenone

CAS Number

1009-14-9

Product Name

Valerophenone

IUPAC Name

1-phenylpentan-1-one

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

XKGLSKVNOSHTAD-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC=CC=C1

Synonyms

1-Phenyl-1-pentanone; Butyl Phenyl Ketone; NSC 58959; Pentanophenone; Phenyl Butyl Ketone; n-Butyl Phenyl Ketone; n-Valerophenone

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1

The exact mass of the compound Valerophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58959. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Valerophenone (1-phenyl-1-pentanone) is a medium-chain alkylaryl ketone characterized by its five-carbon aliphatic tail and aromatic ring. Possessing a boiling point of approximately 221–225 °C and a density of 0.988 g/cm³, it serves as a highly stable, low-volatility polar aprotic solvent and chemical intermediate [1]. Crucially, the presence of a gamma-hydrogen in its alkyl chain enables highly specific intramolecular photochemical reactions, distinguishing it from shorter-chain analogs. In industrial and analytical procurement, valerophenone is primarily sourced as a definitive photochemical actinometer, a critical reference standard for high-performance liquid chromatography (HPLC) retention indices, and a robust solvent for formulations requiring high oxidative stability [2].

Attempting to substitute valerophenone with more common, shorter-chain ketones like acetophenone fundamentally compromises application performance. In photochemistry, acetophenone lacks the requisite gamma-hydrogen, rendering it completely incapable of undergoing the Norrish Type II 1,5-hydrogen shift that defines valerophenone's utility as an actinometer[1]. In analytical chromatography, substituting valerophenone with non-homologous compounds destroys the linear logarithmic relationship required to calculate Kovats retention indices, invalidating system calibration [2]. Furthermore, in process chemistry, the shorter alkyl chains of acetophenone and propiophenone provide significantly less steric and inductive shielding at the alpha-carbon, resulting in markedly higher susceptibility to unwanted oxidation compared to the highly stable valerophenone [3].

Photochemical Predictability via Norrish Type II Quantum Yield

Valerophenone is the premier standard for calibrating UV photochemical reactors due to its highly efficient Norrish Type II cleavage. Under UV irradiation (290–330 nm), valerophenone undergoes a 1,5-hydrogen shift with a quantum yield closely approaching unity (~1.0) [1]. In stark contrast, acetophenone completely fails to undergo this reaction (quantum yield ~0) due to the absence of a gamma-hydrogen, instead defaulting to less predictable bimolecular reactions or Norrish Type I cleavage. This near-perfect intramolecular efficiency makes valerophenone irreplaceable for precise photon flux measurements.

Evidence DimensionNorrish Type II Quantum Yield
Target Compound Data~1.0 (Valerophenone)
Comparator Or Baseline~0.0 (Acetophenone)
Quantified DifferenceAbsolute difference of ~1.0 in quantum yield for the 1,5-hydrogen shift pathway
ConditionsAqueous or organic solution under 290–330 nm UV irradiation

Ensures highly accurate, reproducible calibration of photochemical reactors without interference from competing side reactions.

Oxidative Stability in Process Environments

When utilized as a solvent or formulation component in oxidative environments, valerophenone demonstrates superior chemical stability compared to shorter-chain arylalkyl ketones. Kinetic studies of oxidation by quinolinium dichromate in acidic media reveal that the rate of alpha-carbon oxidation decreases significantly as the alkyl chain lengthens. The inductive (+I) effect of the propyl group in valerophenone reduces electron density at the alpha-carbon, resulting in the lowest oxidation rate in the series (Acetophenone > Propiophenone > Butyrophenone > Valerophenone) [1]. This makes valerophenone a far more durable solvent choice in aggressive chemical processes.

Evidence DimensionRelative rate of alpha-carbon oxidation
Target Compound DataLowest oxidation rate in the C2-C5 homologous series
Comparator Or BaselineAcetophenone (Highest oxidation rate, highly susceptible to cleavage)
Quantified DifferenceMaximal resistance to alpha-carbon deprotonation and subsequent cyclic chromate ester formation
ConditionsAcidic oxidative medium (e.g., quinolinium dichromate in H2SO4/AcOH)

Prevents solvent degradation and unwanted byproduct formation when procuring a polar aprotic solvent for oxidative synthesis or heavy hydrocarbon cleaning.

Chromatographic Calibration via Alkylphenone Homologous Series

In reversed-phase high-performance liquid chromatography (RP-HPLC), valerophenone is an indispensable component of the alkylphenone homologous series used to calculate Kovats retention indices. Because the retention index system relies on a strict linear relationship between the natural log of the retention factor (ln k) and carbon number, the exact C5 structure of valerophenone provides a critical calibration point. Missing this specific chain length—or attempting to use generic aromatic standards—results in non-linear dead-time calculations and prevents accurate solute polarity parameter estimation across varying acetonitrile/water mobile phases[1].

Evidence DimensionSuitability for Kovats Retention Index (RI) calibration
Target Compound DataEssential C5 node for linear ln(k) vs. carbon number plotting
Comparator Or BaselineGeneric aromatic standards (Fail to establish homologous linear calibration)
Quantified DifferenceProvides the exact 100-unit RI increment required between butyrophenone and hexanophenone
ConditionsRP-HPLC using varying Acetonitrile/Water mobile phase compositions

Procurement of the exact valerophenone standard is mandatory for analytical laboratories requiring validated, reproducible retention index calculations.

Photochemical Reactor Calibration (Actinometry)

Directly leveraging its ~1.0 quantum yield for the Norrish Type II reaction, valerophenone is the optimal reference material for actinometry. Procurement of high-purity valerophenone allows engineers and chemists to accurately measure UV photon flux and validate the efficiency of flow-chemistry photoreactors, a task impossible with shorter-chain ketones like acetophenone [1].

Analytical Standard Kits for RP-HPLC

Valerophenone is a mandatory inclusion in alkylphenone standard kits used for RP-HPLC system calibration. Its specific retention behavior bridges the gap between butyrophenone and hexanophenone, enabling precise determination of column dead time and the calculation of Kovats retention indices for unknown analytes [2].

High-Stability Solvent for Oxidative Formulations

Due to its pronounced resistance to alpha-carbon oxidation compared to acetophenone, valerophenone is an excellent choice for specialty solvent applications. It is particularly suited for heavy hydrocarbon scale cleaning formulations and as a reaction medium in oxidative syntheses where solvent degradation must be minimized [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Liquid

XLogP3

3

Boiling Point

245.0 °C

Appearance

Clear Colorless Oil

Melting Point

-9.4 °C
-9.4°C

UNII

F27Q043NT1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1009-14-9

Wikipedia

Butyl phenyl ketone

General Manufacturing Information

1-Pentanone, 1-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

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